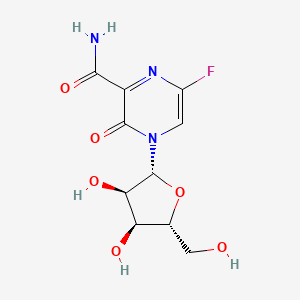
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt is a chemical compound with the molecular formula C₅H₇NaO₄ and a molecular weight of 154.1 g/mol . It is commonly used as a reactant in the oxidative decarboxylation of α-hydroxy-β-keto (or -β-imino)carboxylate anions to convert hydroxy groups to keto groups . This compound is a white, crystalline solid with a melting point of 86°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt typically involves the reaction of 2-methyl-3-oxo-butanoic acid with sodium hydroxide . The process can be summarized as follows:
- Dissolve 2-methyl-3-oxo-butanoic acid in water.
- Add sodium hydroxide to the solution.
- Stir the mixture until the acid is completely dissolved.
- Heat the mixture to 60-70°C for 1-2 hours.
- Cool the mixture to room temperature.
- Filter the solution to remove any impurities.
- Concentrate the solution to obtain the sodium salt of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form keto groups from hydroxy groups.
Reduction: It can be reduced to form alcohols from keto groups.
Substitution: The compound can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed
Oxidation: The major product is 2-methyl-3-oxo-butanoic acid.
Reduction: The major product is 2-hydroxy-2-methyl-3-oxobutanol.
Substitution: The major products depend on the substituting cation but can include various metal salts of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid.
Applications De Recherche Scientifique
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reactant in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving metabolic pathways and enzyme reactions.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt involves its role as a reactant in oxidative decarboxylation reactions . The compound interacts with α-hydroxy-β-keto (or -β-imino)carboxylate anions, converting hydroxy groups to keto groups. This reaction is facilitated by the presence of oxidizing agents and specific reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-oxobutanoic Acid Sodium Salt:
2-Keto-3-methylbutyric Acid Sodium Salt: Another similar compound with slight variations in its molecular structure and reactivity.
Uniqueness
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt is unique due to its specific reactivity in oxidative decarboxylation reactions and its role as a building block in organic synthesis. Its ability to convert hydroxy groups to keto groups makes it valuable in various chemical and biological applications .
Propriétés
Numéro CAS |
67761-53-9 |
|---|---|
Formule moléculaire |
C₅H₇NaO₄ |
Poids moléculaire |
154.1 |
Synonymes |
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Monosodium Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)
